molecular formula C7H3BrFNO2 B2839786 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one CAS No. 1936453-64-3

6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one

Cat. No. B2839786
CAS RN: 1936453-64-3
M. Wt: 232.008
InChI Key: JJIGTBBVWMQRSW-UHFFFAOYSA-N
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Description

“6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C7H4BrFN2O . It is a derivative of benzo[d]oxazol .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom at the 6th position and a fluorine atom at the 7th position of the benzo[d]oxazol ring .

Scientific Research Applications

Spectroscopic and Photophysical Properties 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one's derivatives, such as halogen-substituted benzothiazoles, have been explored for their unique spectroscopic and photophysical properties. These properties include blue-shifted electronic absorption and fluorescence emission maxima due to halogenation effects, which influence the design of push-pull fluorophores for fluorescence applications. Halogen substitutions also facilitate intersystem crossing, impacting fluorescence quantum yields (Misawa et al., 2019).

α-Glucosidase Inhibitory and Antimicrobial Activities Compounds structurally related to this compound, specifically benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, have shown promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities suggest potential applications in treating diabetes and infections (Menteşe et al., 2015).

Positron Emission Tomography Imaging Novel acetamidobenzoxazolone compounds, including those similar to this compound, have been developed for positron emission tomography (PET) imaging of translocator protein (TSPO) in ischemic brain and glioma, demonstrating high binding affinity and improved brain kinetics. This highlights the compound's relevance in neuroinflammation and glioma imaging (Fujinaga et al., 2017).

Synthesis of Bioactive Metabolites Research into the functionalization of related fluorobenzoic compounds has facilitated the synthesis of bioactive metabolites, such as trans-7,8-dihydrodiol of 6-fluoro-benzo[a]pyrene, a process that offers insights into the metabolic pathways and potential toxicological impacts of these compounds (Zajc, 1999).

Antitumor Properties Fluorinated benzothiazoles, closely related to this compound, have been synthesized and evaluated for their antitumor properties, showing potent cytotoxicity against certain cancer cell lines. This research underscores the potential of fluorinated benzothiazoles in cancer therapy (Hutchinson et al., 2001).

Future Directions

The future directions for “6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one” and its derivatives could involve further exploration of their potential applications in medicinal chemistry, particularly as inhibitors of quorum sensing in bacteria .

properties

IUPAC Name

6-bromo-7-fluoro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIGTBBVWMQRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)O2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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